molecular formula C16H19N3O4S B2928468 3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797536-42-5

3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2928468
CAS No.: 1797536-42-5
M. Wt: 349.41
InChI Key: DZGDAUWKLFOAPD-UHFFFAOYSA-N
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Description

3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via an ether bond to a piperidine ring substituted with a 2-methoxyphenylsulfonyl group. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the pyridazine ring contributes to π-π interactions and hydrogen bonding .

Properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-5-2-3-6-15(14)24(20,21)19-11-8-13(9-12-19)23-16-7-4-10-17-18-16/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDAUWKLFOAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H19N3O4SC_{16}H_{19}N_3O_4S. The compound features a pyridazine ring connected to a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group.

Synthesis Overview:

  • Formation of Piperidine Intermediate : The synthesis typically begins with the preparation of the piperidine ring through cyclization reactions.
  • Sulfonylation : The piperidine intermediate is sulfonated using 2-methoxybenzenesulfonyl chloride.
  • Coupling with Pyridazine : The sulfonated piperidine is then coupled with a pyridazine derivative under nucleophilic substitution conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds structurally similar to this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
3a0.220.25Bactericidal
4b0.300.35Bactericidal
5c0.500.55Bacteriostatic

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Preliminary studies suggest that it may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects:

Enzyme TargetIC50 (μM)
DNA Gyrase12.27
Dihydrofolate Reductase0.52

Case Studies

  • In Vitro Studies : A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity, with some showing synergistic effects when combined with standard antibiotics like Ciprofloxacin.
  • Toxicity Assessments : Hemolytic activity tests indicated low toxicity profiles for these compounds, with hemolysis percentages significantly lower than that of Triton X-100, suggesting safety for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Key analogues from the provided evidence (synthesized and characterized in a 2014 study) include sulfonamide- and urea-linked piperidine derivatives (Table 1) .

Key Differences vs. Target Compound:
  • Substituent on Sulfonyl Group : The target compound’s 2-methoxyphenylsulfonyl group differs from 14d’s 4-fluorophenylsulfonyl group. Methoxy is electron-donating, enhancing solubility and altering electronic distribution compared to electron-withdrawing fluoro .
  • Core Heterocycle : Pyridazine (two adjacent nitrogen atoms) in the target compound vs. pyridine (one nitrogen) in analogues like 8a–8c. Pyridazine’s electron-deficient nature may influence binding to targets like kinases or receptors .
  • Linker Chemistry : The target compound uses an ether linkage (piperidin-4-yl-oxy), while analogues 14a–14d employ urea or thiourea linkers, which are more flexible but prone to hydrolysis .

Comparison with Sulfinyl-Piperazine Derivatives ()

The compound 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (CAS 338981-93-4) shares a sulfonamide-like group but differs critically:

  • Sulfinyl vs. Sulfonyl: The sulfinyl group (S=O) in vs. sulfonyl (SO₂) in the target compound.
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) may confer different conformational flexibility and basicity compared to piperidine.
  • Aromatic Substituents : The target’s pyridazine vs. ’s pyridine—differences in aromaticity and hydrogen-bonding capacity .

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